molecular formula C43H61NO15 B1667194 Bms-275183 CAS No. 355113-98-3

Bms-275183

Numéro de catalogue B1667194
Numéro CAS: 355113-98-3
Poids moléculaire: 845.9 g/mol
Clé InChI: VWOQAHUNLAWCIE-GPWPDEGDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-275183 is an oral C-4 methyl carbonate analogue of paclitaxel that has the same mechanism of action, stabilization of tubulin polymerization. BMS-275183 given p.o. was as effective as i.v. paclitaxel in five tumor models. BMS-275183 given p.o. was active in a human, hormone-dependent, prostate tumor model, CWR-22, and just as effective as anti-androgen chemotherapy. In a schedule dependency study, increasing the interval of time between oral administrations resulted in greater cumulative dose tolerance and improved therapeutic outcome. Recent clinical study showed that BMS-275185 is lack of evidence of clinical benefit with the occurrence of two fatal events of neutropenic sepsis.

Applications De Recherche Scientifique

Pharmacokinetics and Food Impact

BMS-275183, a potent oral paclitaxel analogue, demonstrates noteworthy pharmacokinetic behavior. A study evaluated how food affects the pharmacokinetics of BMS-275183. It was found that food intake does not significantly affect the pharmacological exposure to BMS-275183, allowing for oral administration by flat dosing instead of body surface area-normalized dosing (Bröker et al., 2008).

Safety and Efficacy in Different Dosing Regimens

In a phase I trial, BMS-275183 was investigated for its safety and efficacy under a twice-weekly administration schedule. This regimen showed reduced incidence of neuropathic side effects and confirmed partial responses in various cancer types, suggesting its potential as a considerable antitumor agent (Bröker et al., 2007).

Effect on Head and Neck Carcinoma

Research on head and neck squamous cell carcinoma (HNSCC) cell lines revealed that BMS-275183 suppresses proliferation, induces G2M arrest and apoptosis, and alters gene expression. This demonstrates BMS-275183's potential effectiveness in treating HNSCC and highlights specific genes as potential surrogate end-point biomarkers (Yoo et al., 2007).

Clinical Trial Observations

In a dose-escalating phase I study, BMS-275183's safety, tolerability, pharmacokinetics, and potential antitumor activity were investigated. The study identified the maximum tolerated dose and observed tumor responses in several cancer types, underlining its promising therapeutic potential (Bröker et al., 2006).

Preclinical Pharmacology

BMS-275183's preclinical pharmacology reveals its effectiveness as an orally administered taxane in various tumor models, comparing favorably with intravenous paclitaxel. This study underlines the potential of oral BMS-275183 in cancer therapy, especially for hormone-dependent prostate tumors (Rose et al., 2001).

Therapeutic Synergy with Cetuximab

A study on the combination therapy of oral taxane BMS-275183 and the monoclonal antibody cetuximab showed enhanced therapeutic benefits in preclinical tumor models. The combination yielded greater antitumor activity than either agent alone, suggesting its clinical evaluation (Rose & Wild, 2004).

Propriétés

Numéro CAS

355113-98-3

Nom du produit

Bms-275183

Formule moléculaire

C43H61NO15

Poids moléculaire

845.9 g/mol

Nom IUPAC

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H59NO16/c1-21-24(57-35(50)28(47)31(38(3,4)5)44-36(51)59-39(6,7)8)19-43(53)33(58-34(49)23-16-14-13-15-17-23)30-41(11,32(48)29(56-22(2)45)27(21)40(43,9)10)25(46)18-26-42(30,20-55-26)60-37(52)54-12/h13-17,24-26,28-31,33,46-47,53H,18-20H2,1-12H3,(H,44,51)/t24-,25-,26+,28+,29+,30-,31+,33-,41+,42-,43+/m0/s1

Clé InChI

VWOQAHUNLAWCIE-GPWPDEGDSA-N

SMILES isomérique

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C

SMILES canonique

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C

Apparence

Solid powder

Autres numéros CAS

355113-98-3

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BMS 275183;  BMS275183;  BMS-275183.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bms-275183
Reactant of Route 2
Bms-275183
Reactant of Route 3
Bms-275183
Reactant of Route 4
Bms-275183
Reactant of Route 5
Bms-275183
Reactant of Route 6
Bms-275183

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.